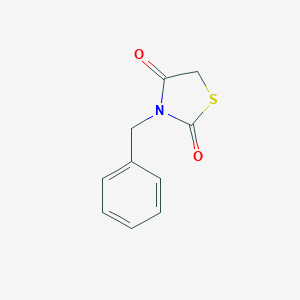

3-Benzyl-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXJAFZPUUCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383083 | |

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37868-80-7 | |

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzyl-1,3-thiazolidine-2,4-dione basic properties

An In-Depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2,4-dione: Core Properties and Synthetic Strategies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry. The thiazolidine-2,4-dione (TZD) scaffold is a "privileged structure," known for its presence in a multitude of biologically active compounds.[1] This document delves into the fundamental physicochemical properties, established synthetic protocols, and the strategic importance of the N-benzyl substitution. We will explore the reactivity of the core, particularly at the C5 position, which serves as a primary site for molecular elaboration in drug discovery campaigns. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Thiazolidinedione Scaffold

The 1,3-thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1][2][3] This core structure is the foundation for the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5] Beyond its well-established role in treating type 2 diabetes, the TZD scaffold has demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]

The versatility of the TZD core lies in its capacity for substitution at two key positions: the nitrogen atom at position 3 (N3) and the activated methylene group at position 5 (C5).[1][5] Substitution at the N3 position, as seen in this compound, is a critical strategy for modulating the molecule's pharmacokinetic and pharmacodynamic profile. The benzyl group, in particular, serves as a foundational substituent for creating libraries of derivatives with diverse biological targets.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [9] |

| CAS Number | 37868-80-7 | [9][10] |

| Molecular Formula | C₁₀H₉NO₂S | [9][10] |

| Molecular Weight | 207.25 g/mol | [9][10] |

| Canonical SMILES | C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | [9] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 123-125 °C (for the parent TZD) | [1] |

| Solubility | Sparingly soluble in water and common organic solvents like methanol, ethanol, and DMSO.[1][11] |

Synthesis and Characterization

The synthesis of N-substituted thiazolidinediones is a well-established process in organic chemistry. This compound is typically prepared via the N-alkylation of the parent 2,4-thiazolidinedione ring.

General Synthetic Workflow

The primary route involves the reaction of 2,4-thiazolidinedione with an appropriate benzyl halide (e.g., benzyl bromide) in the presence of a base. The base deprotonates the acidic N-H proton of the thiazolidinedione ring, forming a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol utilizes potassium carbonate as a mild base, which is sufficient to deprotonate the TZD nitrogen without promoting significant side reactions. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SN2 reaction.

-

Preparation : To a solution of 2,4-thiazolidinedione (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

-

Reaction : Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of the thiazolidinedione.

-

Addition : Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Monitoring : Allow the reaction to proceed at room temperature for 6-12 hours.[12] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Structural Elucidation

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

¹H NMR : Expect to see characteristic signals for the benzylic methylene protons (a singlet around 4.8 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), and the C5 methylene protons of the thiazolidinedione ring (a singlet around 4.3 ppm).[13]

-

¹³C NMR : Key signals include those for the two carbonyl carbons (typically >165 ppm), the benzylic carbon, the aromatic carbons, and the C5 methylene carbon.

-

FT-IR : Look for strong absorption bands corresponding to the two carbonyl (C=O) groups in the region of 1680-1750 cm⁻¹.[14]

-

Mass Spectrometry : The molecular ion peak corresponding to the calculated molecular weight (207.25 g/mol ) should be observed.

Reactivity and Derivatization for Drug Discovery

The true power of this compound in medicinal chemistry lies in its potential for further functionalization. The methylene group at the C5 position is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon nucleophilic.

This "activated methylene" is highly susceptible to Knoevenagel condensation with a wide variety of aldehydes.[1] This reaction is a cornerstone for building molecular diversity from the TZD scaffold and is the primary method used to synthesize many biologically active TZD derivatives, including anticancer and antimicrobial agents.[6][7]

Knoevenagel Condensation Pathway

Causality: The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, which facilitates the deprotonation of the C5 methylene group to form a carbanion.[15] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the 5-benzylidene product.

Caption: Derivatization via Knoevenagel condensation at the C5 position.

This synthetic handle allows for the introduction of a vast array of aryl and heteroaryl substituents, enabling fine-tuning of the molecule's properties to achieve desired biological activity and selectivity. For instance, various 5-benzylidene-3-benzyl-thiazolidine-2,4-dione analogs have shown potent antiproliferative activity against numerous cancer cell lines.[6]

Biological Significance and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The TZD core is a known pharmacophore for a range of biological targets.[1] By modifying the substituent at the C5 position through the Knoevenagel condensation, researchers have developed compounds with diverse activities:

-

Anticancer Activity : Many 5-arylidene-TZD derivatives have been reported to inhibit the growth of various cancer cell lines, including breast, colon, and leukemia.[6][8][16] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation, such as tyrosine kinases (e.g., VEGFR-2).[17][18]

-

Antimicrobial Activity : The TZD scaffold has been incorporated into molecules with antibacterial and antifungal properties.[6][7]

-

Anti-inflammatory Activity : Certain TZD derivatives exhibit anti-inflammatory effects, often linked to the modulation of pathways involving nuclear factor kappa-B (NF-κB).[5]

-

Antidiabetic Activity : Although the classic glitazones require a free N-H for PPARγ activity, novel N-substituted TZDs have been designed that target other enzymes involved in diabetes and its complications, such as aldose reductase.[4]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its C5 methylene group make it an ideal starting point for the construction of large, diverse chemical libraries. The proven track record of the thiazolidinedione scaffold across multiple therapeutic areas ensures that this compound and its derivatives will remain a subject of intense research and development for the foreseeable future. This guide provides the core knowledge base required for scientists to effectively utilize this versatile molecule in the pursuit of novel therapeutics.

References

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. PubMed Central. [Link]

-

This compound | C10H9NO2S | CID 2788476. PubChem. [Link]

-

Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. NIH. [Link]

-

Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. PubMed. [Link]

-

An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. ScienceDirect. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link]

-

Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing. [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. NIH. [Link]

-

Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC. NIH. [Link]

-

Thiazolidine. Wikipedia. [Link]

-

Thiazolidinedione | C3H3NO2S | CID 5437. PubChem. [Link]

-

3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione. ResearchGate. [Link]

-

Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC. NIH. [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidine - Wikipedia [en.wikipedia.org]

- 3. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C10H9NO2S | CID 2788476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-BENZYL-THIAZOLIDINE-2,4-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro , and in vivo ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07247E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Profile of 3-Benzyl-1,3-thiazolidine-2,4-dione

Abstract: The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in various clinically significant agents, most notably in the "glitazone" class of antidiabetic drugs.[1][2] This guide provides a detailed technical overview of a key derivative, 3-Benzyl-1,3-thiazolidine-2,4-dione, focusing on its chemical structure, synthesis, and mechanistic underpinnings. We will explore a validated, step-by-step synthetic protocol, elucidate the rationale behind procedural choices, and detail the spectroscopic methods for structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central five-membered thiazolidinedione ring, which features a sulfur atom at position 1, a nitrogen atom at position 3, and two carbonyl groups at positions 2 and 4.[3] The key feature of this specific derivative is the benzyl group (a phenylmethyl group) attached to the nitrogen atom at the 3-position.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; O1 [label="O", pos="-2,-1.4!", fontcolor="#EA4335"]; C4 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; O2 [label="O", pos="2,-1.4!", fontcolor="#EA4335"]; S1 [label="S", pos="0,-2.1!", fontcolor="#FBBC05"]; C5 [label="C", pos="0,-1.4!", fontcolor="#202124"]; C_benzyl [label="CH₂", pos="0,1.2!", fontcolor="#202124"]; C_phenyl [label="", shape=polygon, sides=6, pos="0,2.5!", height=1.2, width=1.2, style=filled, fillcolor="#FFFFFF", color="#5F6368"];

// Define edges for bonds edge [color="#5F6368"]; N1 -- C2; C2 -- O1 [style=double]; C2 -- S1; N1 -- C4; C4 -- O2 [style=double]; C4 -- C5; C5 -- S1; N1 -- C_benzyl; C_benzyl -- C_phenyl; } Caption: 2D structure of this compound.

The benzyl substitution significantly influences the molecule's lipophilicity and steric profile, which are critical parameters in modulating its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | [4] |

| Molecular Weight | 207.25 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 37868-80-7 | [4][5] |

| Appearance | Solid (form may vary) | General Knowledge |

Synthesis of this compound: A Mechanistic Approach

The synthesis of N-substituted thiazolidine-2,4-diones can be achieved through several routes. A robust and common method involves a two-step process: first, the synthesis of the core thiazolidine-2,4-dione ring, followed by N-benzylation.

Step 1: Synthesis of the Thiazolidine-2,4-dione (TZD) Core

The foundational TZD ring is typically synthesized via the condensation reaction of thiourea and an α-haloacetic acid, such as chloroacetic acid, followed by acidic hydrolysis.[6][7]

Reaction Principle: This synthesis relies on the nucleophilic character of the sulfur atom in thiourea attacking the electrophilic carbon of chloroacetic acid. This is followed by an intramolecular cyclization and subsequent hydrolysis of the imine groups to yield the dione structure.[8]

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for the two-step synthesis.

Detailed Experimental Protocol (Step 1):

-

Reagents:

-

Thiourea (1.0 eq)

-

Chloroacetic acid (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea and chloroacetic acid in water.

-

Slowly add concentrated HCl to the mixture. The use of HCl as the acid catalyst has been shown to provide high yields, often around 94%.[6]

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 7-8 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield thiazolidine-2,4-dione.

-

Causality and Rationale:

-

Thiourea as Nucleophile: Thiourea serves as a versatile reagent. Its sulfur atom is a soft nucleophile, ideal for attacking the sp³-hybridized carbon bearing the chlorine atom.

-

Acid Catalysis: The acidic medium (HCl) is crucial for the hydrolysis of the di-imino intermediate that forms after cyclization, converting it into the more stable dione.[6]

-

Reflux Conditions: Elevated temperatures are necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization and hydrolysis steps.[6]

Step 2: N-Benzylation of Thiazolidine-2,4-dione

The second step involves the alkylation of the nitrogen atom of the TZD ring using a benzyl halide.

Reaction Principle: This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the TZD ring, made nucleophilic by deprotonation with a base, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

Detailed Experimental Protocol (Step 2):

-

Reagents:

-

Thiazolidine-2,4-dione (1.0 eq)

-

Benzyl bromide (or benzyl chloride) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetone as solvent

-

-

Procedure:

-

Dissolve thiazolidine-2,4-dione in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature. The base deprotonates the acidic N-H proton of the TZD ring, forming a nucleophilic anion.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Causality and Rationale:

-

Choice of Base: K₂CO₃ is a mild and effective base for deprotonating the TZD nitrogen. Its heterogeneity in some solvents can be advantageous for work-up. Stronger bases like NaH can also be used for more rapid deprotonation.

-

Solvent Selection: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the TZD anion relatively "naked" and highly reactive.

-

Benzyl Halide: Benzyl bromide is a highly reactive alkylating agent because the benzylic carbocation-like transition state is stabilized by resonance with the phenyl ring, accelerating the Sₙ2 reaction.

Reaction Mechanism

Understanding the electron flow is key to mastering the synthesis. The N-benzylation proceeds via a well-established Sₙ2 pathway.

dot graph "reaction_mechanism" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Caption: Simplified mechanism for N-benzylation of the TZD ring.

Spectroscopic Characterization and Validation

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques is essential.

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Signals | Rationale |

| ¹H NMR | δ ~4.8 ppm (s, 2H)δ ~7.2-7.4 ppm (m, 5H)δ ~3.9 ppm (s, 2H) | Singlet for the benzylic -CH₂- protons.Multiplet for the 5 aromatic protons of the phenyl ring.Singlet for the -CH₂- protons at the C5 position of the TZD ring. |

| ¹³C NMR | δ ~170-175 ppm (2 signals)δ ~127-135 ppm (4 signals)δ ~45 ppmδ ~35 ppm | Two distinct signals for the two carbonyl carbons (C2 and C4).Signals corresponding to the aromatic carbons.Signal for the benzylic carbon (-NCH₂-Ph).Signal for the C5 carbon of the TZD ring. |

| IR (KBr, cm⁻¹) | ~1750 and ~1680 cm⁻¹~3030 cm⁻¹~1600, 1495, 1455 cm⁻¹ | Strong, characteristic stretching vibrations for the two asymmetric and symmetric C=O groups.[9]Aromatic C-H stretching.Aromatic C=C stretching vibrations. |

| Mass Spec (MS) | [M]+ at m/z = 207.0354 | The molecular ion peak corresponding to the exact mass of C₁₀H₉NO₂S.[4] |

Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and instrument used.

Applications in Medicinal Chemistry and Drug Development

The thiazolidine-2,4-dione scaffold is a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets.[8] While the most famous application is in antidiabetic drugs like Pioglitazone and Rosiglitazone (which are PPARγ agonists), the TZD core and its derivatives exhibit a wide range of pharmacological activities.[2][6][10]

-

Anticancer: Various TZD derivatives have shown potent antiproliferative activity against numerous cancer cell lines, including lung, colon, breast, and prostate cancer.[10][11]

-

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.[9][11]

-

Anti-inflammatory: TZD derivatives have been investigated for their anti-inflammatory effects.[1]

-

Antiviral and Anti-HIV: The TZD nucleus has been incorporated into molecules with demonstrated antiviral activity.[9]

The N-benzyl substitution, as seen in this compound, is a common strategy used by medicinal chemists. The benzyl group can serve several purposes:

-

Modulating Lipophilicity: It increases the molecule's fat-solubility, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Steric Interactions: The bulky benzyl group can orient the molecule within a receptor's binding pocket, leading to improved potency or selectivity.

-

Synthetic Handle: It provides a site for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

This compound is a synthetically accessible and medicinally relevant heterocyclic compound. Its preparation, rooted in fundamental organic reactions like condensation and nucleophilic substitution, is straightforward and high-yielding. The validated protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and further explore the potential of this and related TZD derivatives in the pursuit of novel therapeutic agents.

References

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). PubMed Central. [Link]

-

Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. (n.d.). ResearchGate. [Link]

-

This compound | C10H9NO2S. (n.d.). PubChem. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. (n.d.). National Institutes of Health. [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2024). ResearchGate. [Link]

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]

-

Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]

-

One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. (2023). Zanco Journal of Pure and Applied Sciences. [Link]

-

An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (n.d.). ScienceDirect. [Link]

-

Synthetic routes for (E)‐3‐benzyl‐5‐(phenyldiazenyl)thiazolidine‐2,4‐dione. (n.d.). ResearchGate. [Link]

-

Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibit. (n.d.). Semantic Scholar. [Link]

-

Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. [Link]

-

Chemical structure of thiazolidine‐2,4‐dione and its numbering. (n.d.). ResearchGate. [Link]

-

Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. (2022). MDPI. [Link]

-

Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2023). Royal Society of Chemistry. [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health. [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

-

3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. (n.d.). PubMed Central. [Link]

-

Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H9NO2S | CID 2788476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BENZYL-THIAZOLIDINE-2,4-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 3-Benzyl-1,3-thiazolidine-2,4-dione

This guide provides an in-depth exploration of the molecular mechanisms of action of 3-Benzyl-1,3-thiazolidine-2,4-dione. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activities. We will delve into its primary targets, signaling pathways, and the experimental methodologies required to elucidate its multifaceted effects.

Introduction: The Versatile Thiazolidinedione Scaffold

The thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, renowned for its diverse therapeutic potential.[1][2][3] Molecules built upon this heterocyclic system have demonstrated a wide array of biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] The versatility of the TZD moiety stems from the amenability of its 3rd and 5th positions to substitution, allowing for the fine-tuning of its pharmacological profile.[3][6] this compound, the focus of this guide, incorporates a benzyl group at the N3 position, a modification that can significantly influence its target specificity and potency.

Part 1: The Primary Mechanism of Action - PPARγ Agonism

The most well-characterized mechanism of action for the thiazolidinedione class of compounds is their role as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7][8][9][10] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.[7][10]

Molecular Interaction with PPARγ

Thiazolidinediones, including this compound, bind to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Signaling and Physiological Effects

The activation of PPARγ by this compound is expected to initiate a cascade of events that ultimately enhance insulin sensitivity. This is achieved through several interconnected mechanisms:

-

Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[7][8] This leads to increased uptake and storage of circulating free fatty acids into subcutaneous adipose tissue, a phenomenon sometimes referred to as the "lipid-steal" effect.[7][8] By reducing the levels of free fatty acids in the bloodstream, lipotoxicity in other tissues like the liver and muscle is alleviated, thereby improving their insulin sensitivity.[7][8]

-

Modulation of Adipokine Secretion: PPARγ agonism favorably alters the secretion profile of adipokines. For instance, it increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory cytokines like TNF-α, which are known to contribute to insulin resistance.

-

Glucose Homeostasis: The net effect of these changes is an improvement in glucose uptake and utilization in peripheral tissues, particularly skeletal muscle, and a potential reduction in hepatic glucose production.[7]

Caption: PPARγ signaling pathway activated by this compound.

Part 2: Emerging Mechanisms of Action - Beyond PPARγ

While PPARγ agonism is the classical mechanism, research has revealed that the TZD scaffold can interact with other molecular targets, leading to a broader range of biological effects. The presence of the benzyl group on the this compound may confer or enhance these alternative activities.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of TZD derivatives against various cancer cell lines, including colon, breast, and prostate cancer.[4][11] The proposed mechanisms for these anticancer effects are diverse and may include:

-

Induction of Apoptosis: Some TZD derivatives can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cell proliferation.[12]

-

Inhibition of Key Kinases: Benzylidene-1,3-thiazolidine-2,4-diones have been identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation.[13] Other TZD derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[14][15]

-

Dual Inhibition of Signaling Pathways: A derivative of thiazolidine-2,4-dione has been shown to act as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, both of which are crucial for cancer cell growth and survival.[12]

Antimicrobial Properties

The TZD scaffold is also being investigated for its potential as an antimicrobial agent.[5][6] The proposed mechanism of action in bacteria involves the inhibition of cytoplasmic Mur ligases.[1][6] These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] Inhibition of Mur ligases disrupts cell wall integrity, leading to bacterial cell death.

Aldose Reductase Inhibition

Certain TZD derivatives have been identified as inhibitors of aldose reductase.[16] This enzyme is implicated in the development of diabetic complications, such as neuropathy, nephropathy, and retinopathy, by converting glucose to sorbitol. Inhibition of aldose reductase by compounds like this compound could offer a therapeutic strategy to mitigate these long-term complications of diabetes.

Part 3: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming its interaction with key targets and elucidating its effects on downstream signaling pathways.

Target Engagement: PPARγ Ligand Binding Assay

Objective: To determine the binding affinity of this compound to the PPARγ receptor.

Methodology: A competitive binding assay using a fluorescently labeled PPARγ ligand is recommended.

Step-by-Step Protocol:

-

Reagents and Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

Fluorescently labeled PPARγ agonist (e.g., a BODIPY-conjugated rosiglitazone analog)

-

This compound (test compound)

-

Rosiglitazone (positive control)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in assay buffer.

-

In the microplate, add the assay buffer, the fluorescently labeled PPARγ agonist at a fixed concentration, and the serially diluted test compound or positive control.

-

Add the recombinant PPARγ LBD to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

The fluorescence polarization signal is proportional to the amount of fluorescent ligand bound to the PPARγ LBD.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Functional Assay: PPARγ Reporter Gene Assay

Objective: To assess the functional activity of this compound as a PPARγ agonist.

Methodology: A cell-based reporter gene assay is employed to measure the transcriptional activation of PPARγ.

Step-by-Step Protocol:

-

Reagents and Materials:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2)

-

An expression vector for human PPARγ

-

A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter

-

A transfection reagent

-

Cell culture medium and supplements

-

This compound (test compound)

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

White, opaque 96-well microplates

-

Luminometer

-

-

Procedure:

-

Co-transfect the mammalian cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells into a 96-well microplate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or the positive control.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is directly proportional to the level of PPARγ transcriptional activity.

-

Plot the luminescence values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

-

Caption: Experimental workflow for elucidating the mechanism of action.

Data Summary Table

| Assay Type | Parameter Measured | Example Target | Expected Outcome for an Active Compound |

| Target Engagement | |||

| Ligand Binding | IC₅₀ / Kᵢ | PPARγ | Low nanomolar to micromolar affinity |

| Functional Assays | |||

| Reporter Gene | EC₅₀ | PPARγ | Potent activation of transcription |

| Kinase Inhibition | IC₅₀ | PIM, VEGFR-2 | Inhibition of kinase activity |

| Cell-Based Assays | |||

| Antiproliferation | GI₅₀ / IC₅₀ | Cancer Cell Lines | Growth inhibition |

| Antimicrobial | MIC | Bacterial Strains | Inhibition of bacterial growth |

Conclusion

This compound is a molecule of significant interest, building upon the well-established therapeutic potential of the thiazolidinedione scaffold. Its primary mechanism of action is likely mediated through the activation of the PPARγ nuclear receptor, leading to beneficial effects on insulin sensitivity and glucose metabolism. However, the versatility of the TZD core, coupled with the specific benzyl substitution, suggests a broader pharmacological profile that may include anticancer, antimicrobial, and enzyme inhibitory activities. A thorough investigation using the experimental approaches outlined in this guide is essential to fully characterize the multifaceted mechanism of action of this compound and to unlock its full therapeutic potential.

References

-

Greenfield, J. R., & Chisholm, D. J. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67–70. [Link][7][8]

-

Park, S. E., et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Bioorganic & Medicinal Chemistry Letters, 20(15), 4526-4530. [Link][12]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2788476, this compound. [Link]

-

Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link][6]

-

Abdel-Gawad, N. M., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229045. [Link][16]

-

Ancellin, N., et al. (2012). Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4599-4604. [Link][13]

-

Sujatha, B., et al. (2020). Synthesis and anti-diabetic activity evaluation of phosphonates containing thiazolidinedione moiety. ResearchGate. [Link]

-

Owsik, I., & Kaczor, A. A. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(15), 4699. [Link][2]

-

Greenfield, J. R., & Chisholm, D. J. (2004). Thiazolidinediones - mechanisms of action. Therapeutic Guidelines. [Link][8]

-

Greenfield, J. R., & Chisholm, D. J. (2004). Thiazolidinediones - Mechanism of Action. Scribd. [Link][9]

-

Saltiel, A. R., & Olefsky, J. M. (1999). Unraveling the mechanism of action of thiazolidinediones. The Journal of Clinical Investigation, 103(10), 1379–1380. [Link][10]

-

Ye, Y., et al. (2022). Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors. ResearchGate. [Link]

-

Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1541-1550. [Link][4]

-

Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. MDPI Encyclopedia. [Link][3]

-

Kumar, D., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 10842. [Link]

-

Bansal, G., et al. (2022). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic Chemistry, 128, 106069. [Link]

-

Taghour, M. S., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1272, 134177. [Link][14]

-

Kumar, A., et al. (2015). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link][5]

-

Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link][11]

-

Fun, H. K., et al. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2706. [Link]

-

Drapak, I., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(12), 3121. [Link]

-

El-Naggar, A. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1861. [Link][15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nps.org.au [nps.org.au]

- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. scribd.com [scribd.com]

- 10. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Architectural Elegance of a Privileged Scaffold

An In-Depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2,4-dione Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are known as "privileged structures." The 1,3-thiazolidine-2,4-dione (TZD) core is a quintessential example of such a scaffold.[1] Its true potential, however, is often unlocked through strategic substitutions. The addition of a benzyl group at the N-3 position, in particular, creates the this compound system—a foundation upon which a multitude of potent and pharmacologically diverse molecules have been built. This guide provides a comprehensive exploration of this chemical core, from its synthesis and derivatization to its profound impact on various therapeutic fields, offering field-proven insights for the modern researcher.

Part 1: Synthesis and Derivatization Strategies

The synthetic versatility of the this compound core is central to its utility. The methodologies are robust, allowing for the generation of large libraries of analogs for screening. The primary strategies involve the initial formation of the TZD ring, followed by functionalization at the N-3 and C-5 positions.

Formation of the Core Thiazolidine-2,4-dione Ring

The foundational TZD scaffold is most commonly synthesized via a cyclocondensation reaction. The classical and still widely used approach involves the reaction of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid and water.[2][3] This reaction proceeds through the formation of an intermediate which then cyclizes under reflux to yield the stable five-membered heterocyclic ring.

N-3 Benzylation and C-5 Functionalization

With the TZD core in hand, the next critical steps introduce the diversity required for biological activity.

-

N-3 Benzylation: The nitrogen atom at position 3 can be readily alkylated using a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[4] This step affixes the defining benzyl group to the scaffold.

-

C-5 Derivatization via Knoevenagel Condensation: The methylene group at the C-5 position is activated by the two adjacent carbonyl groups, making its protons acidic. This feature is exploited in the Knoevenagel condensation , a cornerstone reaction for generating TZD derivatives.[1][5] This reaction involves the condensation of the active methylene group of the TZD ring with an aldehyde, typically an aromatic aldehyde, to form a 5-arylidene-2,4-thiazolidinedione.[5][6]

The choice of catalyst and conditions for the Knoevenagel condensation is a critical experimental decision that can impact yield, reaction time, and environmental footprint. While traditional methods used bases like piperidine or sodium acetate in organic solvents under reflux, modern approaches have focused on greener and more efficient alternatives.[7] These include the use of biocatalysts like baker's yeast, microwave irradiation to accelerate the reaction, and the use of environmentally benign solvents like water or polyethylene glycol (PEG).[6][8][9]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C0NJ00691B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Biological activity of 3-Benzyl-1,3-thiazolidine-2,4-dione

An In-Depth Technical Guide to the Biological Activity of 3-Benzyl-1,3-thiazolidine-2,4-dione and Its Derivatives

Abstract

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The introduction of a benzyl group at the N-3 position creates this compound, a versatile intermediate that serves as a foundational platform for the synthesis of a multitude of derivatives with significant therapeutic potential. While the core molecule itself is primarily a synthetic building block, its derivatives, particularly those substituted at the C-5 position, exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold.

The this compound Scaffold: Synthesis and Derivatization

The strategic importance of the this compound core lies in its synthetic accessibility and the reactivity of the C-5 methylene group. This position is activated by the two adjacent carbonyl groups, making it an ideal site for derivatization.

Core Synthesis

The parent this compound is typically synthesized through a two-step process. First, the foundational 1,3-thiazolidine-2,4-dione ring is formed by the condensation of thiourea and chloroacetic acid.[1] Subsequently, the benzyl group is introduced at the N-3 position via nucleophilic substitution with benzyl bromide or a similar benzylating agent in the presence of a base.

Primary Derivatization Pathway: Knoevenagel Condensation

The vast majority of biologically active derivatives are generated through the Knoevenagel condensation of the this compound core with a wide array of aromatic or heterocyclic aldehydes.[2] This reaction, typically catalyzed by a weak base like piperidine or β-alanine, proceeds at the C-5 position to yield 5-arylidene-3-benzyl-1,3-thiazolidine-2,4-dione derivatives. The selection of the aldehyde is a critical determinant of the final compound's biological activity, allowing for extensive structure-activity relationship (SAR) studies.

Caption: Workflow for MIC and MBC determination.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

[3][4]1. Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a 2X concentrated Mueller-Hinton Broth (MHB). 2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Start by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the highest concentration of the compound (in MHB) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria). 3. Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. 4[3]. Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. 5. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. 6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

[4]### 4. Antidiabetic Activity: Targeting PPARγ

The thiazolidinedione class of compounds is most famously known for its antidiabetic drugs, such as Pioglitazone and Rosiglitazone. D[5]erivatives of this compound have also been investigated as potent agents for managing type 2 diabetes, primarily through their action as agonists of PPARγ.

[6][7]#### 4.1. Mechanism of Hypoglycemic Action

PPARγ is a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.

[5]1. Ligand Binding: The 3-Benzyl-TZD derivative enters the cell and binds to the ligand-binding domain of PPARγ located in the nucleus. 2. Heterodimerization: This binding event induces a conformational change, causing PPARγ to form a heterodimer with the Retinoid X Receptor (RXR). 3. Gene Transcription: The PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. 4. Biological Effect: This binding modulates the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism. The net effect is an improvement in insulin sensitivity in adipose tissue, skeletal muscle, and the liver, leading to reduced blood glucose levels.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 3-Benzyl-1,3-thiazolidine-2,4-dione: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. While the broader TZD class is well-recognized for its therapeutic applications, particularly in the management of type 2 diabetes through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), the specific therapeutic targets of the 3-benzyl derivative remain a burgeoning area of investigation. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of the TZD scaffold. It further details robust, field-proven experimental workflows for the definitive identification and validation of its molecular targets, empowering researchers to unlock its full therapeutic potential.

Introduction: The Thiazolidinedione Scaffold and the Specificity of the 3-Benzyl Moiety

The thiazolidine-2,4-dione core is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1] The substitution at the nitrogen atom in the third position of the thiazolidine ring plays a crucial role in determining the molecule's biological activity and target specificity. The presence of a benzyl group at this position in this compound introduces specific steric and electronic properties that can influence its binding affinity and selectivity for various protein targets. While much of the existing literature focuses on 5-substituted TZDs, understanding the impact of the N-benzyl group is key to elucidating the unique therapeutic profile of this particular analog.

Potential Therapeutic Targets: An Evidence-Based Overview

Based on extensive research into the TZD class, several key proteins emerge as high-probability therapeutic targets for this compound.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): The Primary Target

PPAR-γ is a nuclear receptor that plays a central role in adipogenesis, glucose metabolism, and inflammation.[2][3] Thiazolidinediones are well-established high-affinity ligands and activators of PPAR-γ.[4] This interaction is the cornerstone of their use as insulin-sensitizing agents in the treatment of type 2 diabetes.[2][3] It is highly probable that this compound also interacts with PPAR-γ. The binding of a TZD ligand to PPAR-γ induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in glucose and lipid metabolism.[2]

Signaling Pathway: PPAR-γ Activation

Caption: PPAR-γ activation by this compound.

Protein Tyrosine Phosphatase 1B (PTP-1B): A Target in Diabetes and Oncology

PTP-1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP-1B is a validated strategy for the treatment of type 2 diabetes and obesity.[5] Several studies have reported the potential of TZD derivatives as PTP-1B inhibitors.[5][6] Molecular docking studies have suggested that the TZD scaffold can fit into the active site of PTP-1B, indicating that this compound could also exhibit inhibitory activity against this enzyme.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Player in Angiogenesis

VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs.[7] Recent studies have explored TZD derivatives as potential VEGFR-2 inhibitors, with some compounds showing promising in vitro activity.[7] The structural features of this compound may allow it to interact with the ATP-binding site of the VEGFR-2 kinase domain.

Pim Kinases: Emerging Targets in Cancer

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance.[8][9] Novel benzylidene-thiazolidine-2,4-diones have been identified as potent inhibitors of Pim kinases, inducing cell cycle arrest in cancer cells.[8] This suggests that this compound could be investigated for its potential to target this kinase family.

Bacterial MurB Enzyme: An Antimicrobial Target

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The bacterial enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][10] Thiazolidin-4-ones have been identified as inhibitors of MurB, making this compound a candidate for development as an antimicrobial agent.[3][10]

Experimental Workflows for Target Identification and Validation

To move from potential to confirmed therapeutic targets for this compound, a systematic and multi-faceted experimental approach is required.

Workflow Diagram: Target Identification and Validation

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Benzyl-1,3-thiazolidine-2,4-dione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Benzyl-1,3-thiazolidine-2,4-dione. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unequivocal identification, purity assessment, and structural elucidation of this important heterocyclic compound.

Introduction

This compound belongs to the thiazolidinedione class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity and integrity of the molecule of interest. This guide provides a detailed examination of the key spectroscopic features of this compound, underpinned by established analytical methodologies.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Molecular Structure of this compound.

Molecular Formula: C₁₀H₉NO₂S[1]

Molecular Weight: 207.25 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

Data Acquisition:

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

Data is processed using appropriate software, including Fourier transformation, phasing, and baseline correction.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.90 | Singlet | 2H | Methylene protons (N-CH₂ -Ph) |

| ~4.15 | Singlet | 2H | Methylene protons (S-CH₂ -C=O) |

Interpretation: The aromatic protons of the benzyl group typically appear as a complex multiplet in the downfield region due to the deshielding effect of the benzene ring. The benzylic methylene protons adjacent to the nitrogen atom appear as a singlet, as do the methylene protons of the thiazolidinedione ring. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | Carbonyl carbons (C =O) |

| ~135 | Quaternary aromatic carbon (C -CH₂) |

| ~128-129 | Aromatic carbons (C H) |

| ~45 | Methylene carbon (N-C H₂-Ph) |

| ~35 | Methylene carbon (S-C H₂-C=O) |

Interpretation: The two carbonyl carbons of the thiazolidinedione ring are expected to resonate at the lowest field due to the strong deshielding effect of the oxygen atoms. The aromatic carbons of the benzyl group will appear in the typical aromatic region. The benzylic and ring methylene carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is acquired.

-

The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 & ~1680 | Strong | C=O stretch (asymmetric and symmetric) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1350 | Strong | C-N stretch |

| ~700 & ~750 | Strong | Aromatic C-H bend (monosubstituted) |

Interpretation: The most prominent features in the IR spectrum are the two strong absorption bands corresponding to the carbonyl stretching vibrations of the dione system. The presence of both aromatic and aliphatic C-H stretching bands confirms the benzyl and thiazolidine ring moieties. The C-N stretching and aromatic C-H bending vibrations provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: MS

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data

The mass spectrum will show the molecular ion peak and various fragment ions.

| m/z | Possible Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 116 | [M - C₇H₇]⁺ |

digraph "Mass_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[C₁₀H₉NO₂S]⁺˙\nm/z = 207"]; F1 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium ion)"]; F2 [label="[C₃H₂NO₂S]⁺˙\nm/z = 116"];

M -> F1 [label="- C₃H₂NO₂S"]; M -> F2 [label="- C₇H₇"]; }

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (207). A very common and characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form the stable tropylium ion at m/z 91. The loss of the benzyl group from the molecular ion would result in a fragment at m/z 116.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a robust and comprehensive characterization of this compound. These data are essential for any researcher working with this compound, enabling its unambiguous identification and quality control. The provided experimental protocols offer a foundation for reproducing these results in a laboratory setting.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Benzyl-1,3-thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Benzyl-1,3-thiazolidine-2,4-dione, a member of the pharmacologically significant thiazolidinedione (TZD) class of compounds. While specific experimental data for this particular analogue is not extensively published, this document synthesizes information from closely related TZD structures, particularly established pharmaceutical agents, to provide a robust framework for its handling, formulation, and stability assessment. The protocols and theoretical discussions herein are designed to empower researchers to generate precise, reliable data for their specific applications.

Introduction: The Thiazolidinedione Core and the Significance of the 3-Benzyl Moiety

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs used in the treatment of type 2 diabetes mellitus.[1][2] The core TZD ring system presents unique chemical features, including two carbonyl groups and an acidic proton at the nitrogen in the unsubstituted form, which govern its reactivity and intermolecular interactions.

The subject of this guide, this compound (Figure 1), features a benzyl group substitution at the N-3 position. This substitution has several key implications:

-

Blocks N-H Acidity: Unlike the parent TZD ring or C-5 substituted analogues, the N-benzyl group removes the acidic proton, altering its ionization potential and hydrogen bonding capabilities.

-

Increases Lipophilicity: The introduction of the aromatic benzyl group significantly increases the molecule's lipophilicity, which is a primary determinant of its solubility profile.

-

Influences Solid-State Properties: The bulky, non-polar benzyl group will affect the crystal lattice packing, influencing its melting point and dissolution kinetics.

Understanding these properties is not merely academic; it is fundamental to any experimental work, from initial biological screening to advanced formulation development.

Figure 1: Chemical Structure of this compound.

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility Characteristics

Based on the structure, the following solubility characteristics are anticipated:

-

Aqueous Solubility: Expected to be very low. The parent TZD scaffold is sparingly soluble in water, and the addition of the lipophilic benzyl group will further decrease its affinity for aqueous media.[3]

-

Polar Aprotic Solvents: High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are effective at disrupting the crystal lattice and solvating large, relatively non-polar molecules. The well-known TZD drug, Pioglitazone, is readily soluble in DMF.[4]

-

Alcohols: Moderate to good solubility is expected in lower-chain alcohols such as methanol (MeOH) and ethanol (EtOH), particularly with heating. Ethanol is frequently used as a recrystallization solvent for TZD derivatives, indicating a significant positive temperature coefficient of solubility.[5]

-

Non-Polar Solvents: Limited solubility is expected in highly non-polar solvents like hexanes. While the benzyl group adds lipophilicity, the polar carbonyl groups of the TZD core will limit solubility in purely non-polar environments.

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Principle: This method relies on the equilibrium saturation of a solvent with the compound, followed by quantification of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

-

This compound (solid)

-